molecular formula C18H19N3O2 B4244062 1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B4244062
M. Wt: 309.4 g/mol
InChI Key: MTODGCFMCKTBSP-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyindole.

    Alkylation: The 6-methoxyindole is alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Urea Formation: The resulting intermediate is then reacted with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: Another related compound is serotonin, which also contains an indole moiety and is involved in various physiological processes.

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N’-phenylurea is unique due to the presence of both the methoxyindole and phenylurea moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-15-7-8-16-13(12-20-17(16)11-15)9-10-19-18(22)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTODGCFMCKTBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.